molecular formula C10H10N2O5 B1303567 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid CAS No. 5502-63-6

4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid

Cat. No. B1303567
CAS RN: 5502-63-6
M. Wt: 238.2 g/mol
InChI Key: TYVJAVSCQNUKPY-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C10H10N2O5 . It is also known by other names such as 4-(4-nitroanilino)-4-oxobutanoic acid, p-nitrosuccinanilic acid, and 3-[(4-nitrophenyl)carbamoyl]propanoic Acid .


Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, a study published in Nature Communications discusses the selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence . Another study discusses the pharmacological evaluation of a newly synthesized organotin IV complex for antiulcer potential .


Molecular Structure Analysis

The molecular structure of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid can be found in databases like PubChem . The compound has a complex structure with multiple functional groups, which contribute to its chemical properties and reactivity.


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For example, it has been used in the selective N-terminal acylation of peptides and proteins . It has also been involved in the reduction of 4-nitrophenol to 4-aminophenol .

Scientific Research Applications

    Catalytic Reduction of 4-Nitrophenol

    • Field : Nanotechnology and Catalysis .
    • Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
    • Method : Synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents .
    • Results : Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

    Polymerization of Amino Acid Urethanes

    • Field : Biomedicine and Polymer Science .
    • Application : The urethanes of amino acids are readily synthesized and then efficiently cyclized to produce amino acid N-carboxyanhydrides (NCAs). These NCAs are then used in the ring-opening polymerization (ROP) to yield polypeptides with controlled molecular weights .
    • Method : The urethanes of amino acids are synthesized by the N-carbamoylation of onium salts of amino acids using diphenyl carbonate (DPC) .
    • Results : Various macromolecular architectures containing polypeptide components have been constructed and applied as biofunctional materials in highly efficient antifouling coatings against proteins and cells, as biosensors for specific molecules, and in targeted drug delivery .

    Green Synthesis of Metal Nanoparticles

    • Field : Environmental and Medical Research .
    • Application : The green synthesis of metal nanoparticles and their supported-catalyst-based reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) has gained attention due to its eco-friendly and straightforward reduction process .
    • Method : The reaction with sodium borohydride (NaBH4) as a reducing agent in conjunction with metal catalysts, such as Pd, Ag, Pt, Cu, Au, and their assemblies on dendrimers, polymeric matrices, microgels, metal-immobilized silica-coated supports, and graphene oxide .
    • Results : This method has been widely employed for the fabrication of nanomaterials as catalysts for the 4-NP reduction reaction in aqueous and semi-solid media .

    Electrochemical Reduction of 4-NP

    • Field : Electrochemistry .
    • Application : The electrochemical reduction of 4-NP has been explored over different metallic and carbonaceous substrata .
    • Method : The reduction is carried out over different substrates such as glassy carbon (GC), Ag, Au, Pt, and Ni .
    • Results : This method provides an alternative approach to the reduction of 4-NP .

    Reprogramming Natural Proteins Using Unnatural Amino Acids

    • Field : Protein Engineering and Drug Discovery .
    • Application : Unnatural amino acids have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity .
    • Method : The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .
    • Results : Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .

    Environmentally-Friendly Reduction of 4-Nitrophenol

    • Field : Environmental Chemistry .
    • Application : A simple and effective electrochemical method for the transformation of 4-nitrophenol into 4-aminophenol is proposed with virtually no undesired by-products .
    • Method : While acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol, the simultaneous hydrogen evolution is pernicious for this purpose .
    • Results : This method provides an alternative approach to the reduction of 4-NP .

properties

IUPAC Name

4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVJAVSCQNUKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377862
Record name 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid

CAS RN

5502-63-6
Record name 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-NITROSUCCINANILIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

p-Nitroaniline (PNA) (0.1 g, 0.724 mmol) and succinic anhydride (SA) (0.29 g, 2.898 mmol) were dissolved in ethyl acetate (EtOAc) (4 mL). Slight warming was required to dissolve both PNA and SA. The reaction was started by adding 2 drops of 2,6-lutidine. The reaction was held at a temperature of 70° C. overnight (19 hrs). The reaction vessel was placed in the refrigerator and the cold EtOAc was decanted from the solid reaction products. The reaction products were then rinsed with cold EtOAc (1 mL). The crude product, p-nitrosuccinanilic acid, was obtained by removing some reaction co-products using thin layer chromatography (TLC). The solid reaction products were dissolved in N,N-dimethylformamide (DMF) and spotted on Kieselgel 60 F254 HPTLC plates containing a concentration zone (EM Science No. 13728). The plates were developed using solvent system chloroform (CHCl3):EtOAc:methanol (MeOH):formic acid, 86:10:4:1%. The desired product remained at the origin. The origin band was scraped and eluted with DMF. The DMF was removed with a stream of argon gas. The sample was dissolved in 30% MeOH/H2O and made slightly basic using a solution of sodium hydroxide (4 N). The product was collected from HPLC using a 15 cm×4.6 mm, 5 μm, Supelcosil LC-ABZ column with a solvent system of 30% MeOH at a flow rate of 1 mL/min., at 254 nm; sodium p-nitrosuccinanilate (C10H9N2NaO5) in a yield of 59%. Accurate mass measurement was observed by Fast Atom Bombardment on the double sodium ion at 283.0326 (calculated for C10H9N2Na2O5+, 283.03069 (Δ1.91 ppm)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Krátký, E Novotná, J Stolaříková, M Švarcová… - European Journal of …, 2022 - Elsevier
Novel antimycobacterial drugs are needed, especially those with dual activity against both actively growing and non-replicating subpopulations of mycobacteria. Isocitrate lyase (ICL) is …
Number of citations: 1 www.sciencedirect.com

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